4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride
Overview
Description
4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H12ClN3O4S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 4-carbamoylaniline. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reactivity of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Bases: Triethylamine, pyridine
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Biaryl Compounds: Formed through coupling reactions
Scientific Research Applications
4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzenesulfonyl Chloride: A precursor in the synthesis of 4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride.
4-carbamoylaniline: Another precursor used in the synthesis.
Sulfonyl Chlorides: A class of compounds with similar reactivity, used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its specific structure, which allows for the formation of a wide range of derivatives through substitution and coupling reactions
Properties
IUPAC Name |
4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S/c15-23(21,22)12-7-5-11(6-8-12)18-14(20)17-10-3-1-9(2-4-10)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKXKOROZFUMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373855 | |
Record name | 4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677326-89-5 | |
Record name | 4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 677326-89-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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